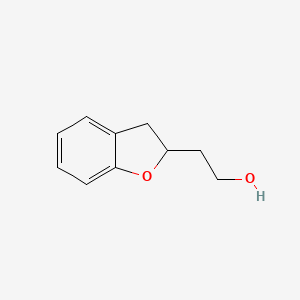

2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

Description

Contextual Significance of the 2,3-Dihydrobenzofuran (B1216630) Core in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This heterocyclic system is a key structural unit in a multitude of natural products and synthetic molecules that exhibit a wide range of biological activities. These activities include anti-inflammatory, and potential anticancer properties. nih.govnih.gov

The versatility of the 2,3-dihydrobenzofuran core makes it an attractive target for organic synthesis. organic-chemistry.org Numerous synthetic methods have been developed to construct this ring system, often employing transition metal-catalyzed reactions to achieve high levels of efficiency and stereocontrol. nist.gov The ability to introduce various substituents onto the benzofuran (B130515) ring and the dihydrofuran portion allows for the creation of diverse chemical libraries for drug discovery and other applications.

Table 1: General Properties of the 2,3-Dihydrobenzofuran Core

| Property | Value |

| Molecular Formula | C₈H₈O nist.govsigmaaldrich.com |

| Molecular Weight | 120.15 g/mol researchgate.net |

| Appearance | Liquid researchgate.net |

| Boiling Point | 188-189 °C researchgate.net |

| Density | 1.065 g/mL at 25 °C researchgate.net |

| Solubility | Soluble in alcohol, chloroform, and diethyl ether. researchgate.net |

Overview of Structural Features and Stereochemical Considerations in 2,3-Dihydrobenzofuran Systems

The 2,3-dihydrobenzofuran system consists of a planar benzene (B151609) ring fused to a non-planar five-membered dihydrofuran ring. The presence of sp³-hybridized carbon atoms at positions 2 and 3 introduces the possibility of stereoisomerism.

When substituents are present at both the C2 and C3 positions, cis/trans isomerism can occur. The relative orientation of these substituents can significantly influence the biological activity of the molecule. The coupling constants between the protons at C2 and C3 in ¹H NMR spectroscopy can often be used to distinguish between cis and trans isomers. chemicalbook.com

Furthermore, if the substituents at C2 or C3 create a chiral center, the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is a significant area of research, as different enantiomers of a chiral drug can have vastly different pharmacological effects.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62590-79-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C10H12O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 |

InChI Key |

ZJMQZZXXIOGDIO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 2,3 Dihydrobenzofuran Scaffolds

Intermolecular Cyclization Strategies for 2,3-Dihydrobenzofuran (B1216630) Synthesis

Intermolecular strategies involve the coupling of two or more separate reactants to assemble the dihydrobenzofuran ring in a single or multi-step sequence. cnr.it These methods are often valued for their convergent nature, allowing for the rapid assembly of complex structures from simpler, readily available starting materials. Key intermediates such as quinone methides and derivatives of phenol (B47542) are frequently employed in these approaches. cnr.itthieme-connect.com

Reactions Involving o-Quinone Methide and o-Quinone Intermediates

Ortho-quinone methides (o-QMs) are highly reactive intermediates that serve as powerful building blocks in the synthesis of 2,3-dihydrobenzofurans. mdpi.com These transient species can be generated in situ from a variety of precursors and subsequently trapped by a range of reagents to form the desired heterocyclic ring. cnr.itrsc.org

One of the most prominent methods utilizing o-QMs is the [4+1] annulation. nih.gov In this approach, the four-atom o-QM system reacts with a one-atom component (C1 synthon) to construct the five-membered dihydrofuran ring. Various reagents can act as the C1 synthon:

Sulfur Ylides : Stabilized sulfur ylides react with o-QMs, generated from precursors like 2-tosylalkylphenols or o-siloxybenzyl halides, to afford 2-substituted or trans-2,3-disubstituted dihydrobenzofurans. cnr.itrsc.org

Ammonium (B1175870) Ylides : Asymmetric [4+1] annulation between in situ generated ammonium ylides and o-QMs provides an effective route to chiral 2,3-dihydrobenzofuran derivatives with high enantioselectivity. nih.gov

Phosphorus(III) Reagents : A phosphorus(III)-mediated formal [4+1] cycloaddition with 1,2-dicarbonyls can produce dihydrobenzofurans that possess a quaternary carbon center at the C2 position. cnr.it

Another significant strategy involves the Michael addition of nucleophiles to the o-QM intermediate. organic-chemistry.orgacs.org This is followed by an intramolecular cyclization, often a 5-exo-tet elimination of a suitable leaving group, to yield the final product. This method is particularly useful for synthesizing 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.orgacs.org

| Precursor for o-QM | Method of Generation | Reaction Type | Product Type |

| 2-Tosylalkylphenols | Base-mediated elimination | [4+1] Annulation with sulfur ylides | trans-2,3-Dihydrobenzofurans rsc.org |

| o-Siloxybenzyl halides | Fluoride source (e.g., CsF) | [4+1] Annulation with sulfur ylides | 2-Substituted Dihydrobenzofurans cnr.it |

| Phenolic Mannich bases | Base-induced deamination | Michael addition/Cyclization | 2-Substituted Dihydrobenzofurans cnr.it |

| 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) | Fluoride-induced desilylation | Michael addition/Intramolecular elimination | 3-Substituted Dihydrobenzofurans organic-chemistry.orgacs.org |

Transformations Utilizing p-Quinone Methides and p-Quinones

Para-quinone methides (p-QMs) are another class of versatile intermediates used in the construction of the 2,3-dihydrobenzofuran skeleton. nih.gov Similar to their ortho-isomers, p-QMs undergo annulation reactions that lead to highly functionalized heterocyclic products.

Key synthetic strategies involving p-QMs include:

[4+1] Annulation Reactions : This is a common pathway where p-QMs react with various C1 synthons. For instance, a TfOH-catalyzed [4+1] annulation with α-aryl diazoacetates provides access to dihydrobenzofurans with a quaternary carbon at the C2 position. acs.org Similarly, reaction with sulfonium (B1226848) salts or bromonitromethane (B42901) can yield trans-disubstituted-2,3-dihydrobenzofurans and other functionalized derivatives under mild, metal-free conditions. rsc.orgrsc.org

1,6-Conjugate Addition : N-heterocyclic carbene (NHC) catalyzed 1,6-conjugate addition of aldehydes to p-QMs, followed by an acid-mediated dehydrative annulation, is an effective method for synthesizing 2,3-diarylbenzofurans. nih.gov

| Reagent | Catalyst/Conditions | Reaction Type | Product |

| α-Aryl Diazoacetates | TfOH | [4+1] Annulation | 2,2-Disubstituted-2,3-dihydrobenzofurans acs.org |

| Sulfonium Salts | Mild, base-free | Formal [4+1] Annulation | trans-2,3-Disubstituted-2,3-dihydrobenzofurans rsc.org |

| Bromonitromethane | Metal-free | [4+1] Annulation | Functionalized 2,3-dihydrobenzofurans rsc.org |

| Aromatic Aldehydes | N-Heterocyclic Carbene | 1,6-Conjugate Addition / Dehydrative Annulation | 2,3-Diarylbenzofurans nih.gov |

Approaches Employing Nitrogen-Containing Phenols and Quinones

Synthetic routes starting from nitrogen-containing phenols and quinones provide another avenue to the 2,3-dihydrobenzofuran core. thieme-connect.com A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides. This is followed by a carbooxygenation reaction with 1,3-dienes, resulting in a redox-neutral [3+2] annulation to construct the dihydrobenzofuran ring. This method demonstrates good functional group compatibility and has been extended to asymmetric synthesis. organic-chemistry.org

Syntheses via o-Hydroxyphenylcarbonyl Derivatives and Phenols

Ortho-hydroxyphenylcarbonyl compounds, such as 2-hydroxybenzophenones, are valuable starting materials for constructing 2,3-dihydrobenzofuran derivatives. arkat-usa.org One approach involves the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles. The resulting intermediates, upon treatment with a strong base like lithium diisopropylamide (LDA), form 2,3-dihydrobenzofuran-3-ols, which can then be rearranged to afford 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Miscellaneous Intermolecular Annulation Reactions

Beyond the well-defined categories above, several other intermolecular annulation strategies have been developed. A dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been shown to produce complex benzofuro[3,2-b]indol-3-one derivatives in excellent yields and with high diastereoselectivity. nih.gov Additionally, cascade reactions, such as the radical cyclization/intermolecular coupling of 2-azaallyls with 2-iodo aryl allenyl ethers, provide a mild and broadly applicable method for constructing complex benzofuran (B130515) derivatives. nih.gov

Intramolecular Cyclization and Annulation Approaches to 2,3-Dihydrobenzofurans

Intramolecular cyclization strategies are powerful methods for synthesizing the 2,3-dihydrobenzofuran scaffold, where a suitably functionalized precursor undergoes a ring-closing reaction. cnr.it These approaches are often highly efficient and can provide excellent control over stereochemistry.

A variety of reaction types are employed in intramolecular syntheses:

Transition Metal-Catalyzed Cyclizations : This is a vast and rapidly developing area. nih.gov Palladium catalysis is widely used, for example, in the carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates. rsc.org Other examples include Ni-catalyzed asymmetric addition of aromatic halides to ketones and Cu-catalyzed reactions of aryl pinacol (B44631) boronic esters. organic-chemistry.orgnih.gov

Radical Cyclizations : Visible-light-mediated intramolecular oxychalcogen cyclization of 2-allylphenol derivatives provides a sustainable and mild route to functionalized dihydrobenzofurans. mdpi.com

Heck Reactions : The intramolecular Heck reaction is a classic method for C-C bond formation. A highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes can produce chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Chemoenzymatic Strategies : The combination of biocatalysis and chemical synthesis offers a straightforward route to enantiopure compounds. For example, a lipase-mediated kinetic resolution of 1-aryl-2-propanols can be followed by a chemical intramolecular cyclization to yield optically active 2,3-dihydrobenzofurans. acs.org

SNAr/Cyclization Cascade : A sequence involving nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization onto an ortho-acetylene group can furnish 2-substituted benzofurans in a single step from phenols, without the need for a transition metal catalyst. nih.gov

| Reaction Type | Key Reactant | Catalyst/Conditions | Product Feature |

| Carboalkoxylation | 2-Allylphenol derivatives | Palladium catalyst | Functionalized 2,3-dihydrobenzofurans rsc.org |

| Asymmetric Addition | Aryl halides and unactivated ketones | Nickel catalyst | Chiral 3-hydroxy-2,3-dihydrobenzofurans organic-chemistry.org |

| Oxychalcogen Cyclization | 2-Allylphenol derivatives | Visible light, I2/SnCl2 | 2-(Chalcogenilmethyl)-2,3-dihydrobenzofurans mdpi.com |

| Heck/Tsuji-Trost Reaction | o-Bromophenols and 1,3-dienes | Palladium catalyst / Chiral ligand | Chiral substituted 2,3-dihydrobenzofurans organic-chemistry.org |

| Chemoenzymatic | 1-Aryl-2-propanols | Lipase / Chemical cyclization | Enantiopure 2,3-dihydrobenzofurans acs.org |

Strategies Involving O–C2 Bond Formation

The formation of the O–C2 bond is a common strategy for the synthesis of 2,3-dihydrobenzofurans. One notable approach involves the use of ortho-quinone methides as key intermediates. These reactive species can be generated from various precursors, such as o-siloxybenzyl halides, and subsequently react with stabilized sulfur ylides to produce 2-substituted 2,3-dihydrobenzofurans. cnr.it

Another method employs phenolic Mannich bases. Base-induced deamination generates an o-quinone methide intermediate, which then undergoes a Michael-type addition with a pyridinium (B92312) ylide, followed by intramolecular nucleophilic substitution to yield the desired 2,3-dihydrobenzofuran product. cnr.it Furthermore, phosphorus(III)-mediated formal [4+1]-cycloadditions of o-quinone methides with 1,2-dicarbonyls have been utilized to synthesize 2,3-dihydrobenzofurans possessing a quaternary carbon center at the C2 position. cnr.it

A summary of selected O–C2 bond formation strategies is presented below:

| Starting Material Precursor | Key Intermediate | Reagent/Condition | Product Type |

| o-Siloxybenzyl halides | o-Quinone methide | Fluoride source, Stabilized sulfur ylides | 2-Substituted 2,3-dihydrobenzofurans |

| Phenolic Mannich bases | o-Quinone methide | Base, Pyridinium ylides | 2-Acyl/Aryl-2,3-dihydrobenzofurans |

| o-Siloxybenzyl bromides | o-Quinone methide | Phosphorus(III) reagents, 1,2-Dicarbonyls | 2,2-Disubstituted 2,3-dihydrobenzofurans |

Methodologies for C2–C3 Bond Construction

The construction of the C2–C3 bond provides another strategic avenue to the 2,3-dihydrobenzofuran core. Intermolecular cascade reactions are particularly valuable in this context, as they allow for the formation of multiple bonds in a single operation. researchgate.net These reactions are often characterized by high efficiency and functional group tolerance. researchgate.net

Metal carbenes also serve as versatile intermediates for C2–C3 bond formation. Asymmetric synthesis strategies involving the insertion of carbene precursors into C(sp³)–H bonds have been developed, granting access to a variety of chiral 2,3-dihydrobenzofurans. nih.gov

Approaches Focusing on C3–Aryl Bond Formation

Intramolecular cyclization via the formation of the C3–Aryl bond is a less common but effective strategy. One such method involves the aryl radical cyclization of a tethered enyne carboxylate. This approach is particularly useful for generating a unique alkynyl-benzylic quaternary center at the C3 position of the dihydrobenzofuran ring. researchgate.net This multi-step synthesis starts from simple building blocks and allows for the construction of complex templates. researchgate.net

Cyclizations via O–Aryl Bond Formation

The formation of the O-Aryl bond represents a direct and powerful approach to the 2,3-dihydrobenzofuran scaffold. Methods for direct intramolecular aryl C–H bond functionalization have been developed to operate under mild conditions, which is crucial for compatibility with functionalized substrates. nih.gov One such method utilizes diaryliodonium derivatives as intermediates. These can be prepared in situ and cyclize under copper catalysis to form the O-Aryl bond, yielding functionalized dihydrobenzofurans. nih.gov This approach avoids the high temperatures often required for C-H functionalization. nih.gov

Control experiments have demonstrated that in the absence of a copper catalyst, the intermediate diaryl-λ³-iodane can be isolated, but no cyclization to the dihydrobenzofuran occurs, highlighting the essential role of the metal catalyst in this transformation. nih.gov This strategy has been successfully applied to substrates with primary and secondary hydroxy groups, showcasing its utility in complex molecule synthesis. nih.gov

Transition-Metal Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex molecular architectures. consensus.app The synthesis of the 2,3-dihydrobenzofuran nucleus has particularly benefited from the development of novel catalytic systems, with palladium and rhodium being at the forefront of these advancements. nih.govconsensus.app

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are widely employed for the synthesis of 2,3-dihydrobenzofuran derivatives through various cyclization and coupling reactions. nih.gov One prominent strategy is the Pd-catalyzed carboalkoxylation of 2-allylphenols, which couples these readily available starting materials with aryl triflates to generate a range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The catalytic cycle for this reaction typically involves oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, anti-oxypalladation, and reductive elimination to afford the final product. nih.gov

Palladium-catalyzed cascade reactions have also been developed. For instance, the cyclization of alkenyl ethers with alkynyl oxime ethers provides an efficient route to poly-heterocyclic scaffolds, such as 2-isoxazolyl-2,3-dihydrobenzofurans. rsc.orgresearcher.life In these reactions, an electron-rich alkene moiety can function as a three-atom unit, enabling the selective construction of novel molecular frameworks. rsc.org Other palladium-catalyzed approaches include intramolecular C(sp³)–H and C(sp²)–H coupling reactions and Mizoroki–Heck-type reaction pathways. nih.gov

A selection of palladium-catalyzed reactions is outlined below:

| Reaction Type | Substrates | Key Features |

| Carboalkoxylation | 2-Allylphenol derivatives, Aryl triflates | High yields and diastereoselectivities. nih.gov |

| Cascade Cyclization | Alkenyl ethers, Alkynyl oxime ethers | Construction of poly-heterocyclic scaffolds. rsc.org |

| Heck/Cacchi Reactions | Aryl iodide-joined alkenes, o-Alkynylanilines | Excellent yields and enantiomeric excess. nih.gov |

| Heck/Borylation Strategy | Alkenes fused with aryl iodides, B2pin2 | Enantioselective synthesis of boronic esters. nih.gov |

| Intramolecular C-H Coupling | Alkyl phenyl ethers | Utilizes C(sp³)–H and C(sp²)–H bond activation. nih.gov |

Rhodium-Catalyzed C-H Activation and Cascade Reactions

Rhodium catalysts are particularly effective in mediating C-H activation and subsequent cascade reactions to form the 2,3-dihydrobenzofuran ring system. nih.gov These methods often proceed under mild, redox-neutral conditions. acs.org

A notable example is the Rh(III)-catalyzed redox-neutral C-H activation/annulation of N-aryloxyacetamides with various coupling partners. For instance, reaction with alkynyloxiranes affords highly functionalized 2,3-dihydrobenzofurans that feature an exocyclic E-allylic alcohol and a tetrasubstituted carbon center. acs.org This transformation represents the first use of alkynyloxiranes as coupling partners in such C-H functionalization reactions. acs.org

Similarly, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can be directed to produce 3-alkylidene-2,3-dihydrobenzofuran derivatives through a C–H functionalization/cascade cyclization process. acs.orgthieme-connect.com The chemodivergence of these reactions can often be controlled by the choice of solvent. nih.gov Rhodium catalysis has also been employed in the stereoselective Mannich type interception of phenolic oxonium ylides and in aldol-type additions with isatins to generate complex dihydrobenzofuran scaffolds with high diastereoselectivity. nih.gov

The enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved by combining a rhodium-catalyzed enantioselective intermolecular C-H insertion with a subsequent palladium-catalyzed C-H activation/C-O cyclization, demonstrating the power of sequential C-H functionalization strategies. nih.gov

Copper-Catalyzed C-O Bond Formation Strategies

Copper-catalyzed reactions represent a powerful tool for intramolecular C-O bond formation to construct the 2,3-dihydrobenzofuran ring system. These methods are valued for their cost-effectiveness and versatile reactivity. A common strategy involves the intramolecular cyclization of appropriately substituted phenols.

One approach utilizes a copper(I)/bisoxazoline (BOX) catalyst system for the highly diastereo- and enantioselective annulation of carbenes with 2-acyl- or 2-iminyl-substituted phenols. researchgate.net In this transformation, the copper catalyst serves a dual role: it generates a copper-carbene species from a diazo compound and acts as a Lewis acid to activate the carbonyl or imine group, facilitating a subsequent intramolecular cyclization. researchgate.net This leads to the formation of 2,3-dihydrobenzofurans bearing complex substitution patterns, including tetrasubstituted carbon stereocenters, with excellent stereocontrol. researchgate.net

Another strategy involves the direct intramolecular C-H arylation of alcohols. nih.gov This method can be accomplished under mild conditions using copper(II) triflate (Cu(OTf)₂) in conjunction with diaryliodonium salts, which are generated in situ. A proposed mechanism suggests that the copper catalyst engages in an oxidative insertion into the carbon-iodine bond of the diaryliodonium intermediate, forming a Cu(III) species. nih.gov Subsequent reductive elimination forges the critical C-O bond, yielding the dihydrobenzofuran product. nih.gov This method's mildness is compatible with various functional groups, minimizing side reactions like alcohol oxidation. nih.gov

| Catalyst System | Substrate Type | Key Transformation | Yield | Reference |

| Cu(I)/Bisoxazoline | 2-Acylphenols & Diazoacetates | Intramolecular Cyclization of Oxonium Ylide | High | researchgate.net |

| Cu(OTf)₂ | Phenols with Tethered Alcohols | Intramolecular C-H Arylation via Iodonium Salt | 52-62% | nih.gov |

Iron(III)-Catalyzed Aryl Ring Activation

Iron, being an abundant and environmentally benign metal, has emerged as an attractive catalyst in organic synthesis. Iron(III) catalysts, particularly iron(III) chloride (FeCl₃), are effective in activating aryl rings for the construction of heterocyclic systems, including 2,3-dihydrobenzofurans.

One-pot processes have been developed where iron(III) first catalyzes the regioselective halogenation of an aryl ring, which is then followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzo[b]furan ring. nih.govacs.org This C-O bond-forming cyclization step can be catalyzed by iron(III) itself, obviating the need for additional catalysts. nih.gov This methodology has been successfully applied to the synthesis of various 2,3-disubstituted benzo[b]furans from 1-(2-haloaryl)ketone precursors. nih.gov

Furthermore, FeCl₃ has been shown to be a highly efficient catalyst for Nazarov-type cyclizations of aryl vinyl carbinols and for tandem Prins/Friedel-Crafts cyclizations. iiserkol.ac.innih.gov These reactions proceed through carbocationic intermediates, highlighting the Lewis acidity of FeCl₃ in activating substrates for intramolecular C-C and C-O bond formations. While not a direct aryl ring activation for C-O bond formation in this context, it demonstrates the utility of iron(III) in promoting complex cyclizations to build fused ring systems. nih.gov

| Catalyst | Reaction Type | Starting Material | Product | Yield | Reference |

| FeCl₃ | Iodination / O-Heterocyclization | 1-Arylketones | 2-Arylbenzo[b]furans | 55-75% | acs.org |

| FeCl₃ | Tandem Prins/Friedel-Crafts | 6-Phenylhex-3-en-1-ol & Aldehydes | Polycyclic Compounds | Good-Excellent | nih.gov |

Organocatalytic and Stereoselective Synthetic Pathways to 2,3-Dihydrobenzofurans

Organocatalysis provides a metal-free alternative for the synthesis of 2,3-dihydrobenzofurans, often enabling high levels of stereocontrol. nih.gov These methods align with green chemistry principles by avoiding heavy metal catalysts. nih.gov

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts for a variety of asymmetric transformations. They have been successfully employed in the asymmetric [3+2] cycloaddition of quinones with enecarbamates or thioenecarbamates. researchgate.net This reaction provides access to 3-amino-2,3-dihydrobenzofurans with excellent yields and enantioselectivities (up to 99% ee), although diastereoselectivity can vary. researchgate.netacs.org The CPA activates the quinone, facilitating a stereocontrolled attack by the nucleophilic enecarbamate.

Bifunctional aminoboronic acids have also been utilized as catalysts. These molecules contain both a Lewis acidic boron center and a basic amino group, allowing them to activate both the nucleophile and the electrophile in a concerted fashion. scilit.comnih.govacs.org An aminoboronic acid, combined with a chiral aminothiourea, has been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, affording chiral substituted 2,3-dihydrobenzofurans in high yields and with high enantiomeric excess (up to 96% ee). organic-chemistry.org

| Catalyst Type | Reaction | Key Features | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Access to 3-amino derivatives | Up to 99% | researchgate.net |

| Bifunctional Aminoboronic Acid | Intramolecular oxa-Michael | Metal-free, high yield | Up to 96% | organic-chemistry.org |

Controlling diastereoselectivity is crucial when synthesizing 2,3-dihydrobenzofurans with multiple stereocenters. Organocatalytic cascade reactions are particularly effective for this purpose. For instance, a cascade reaction involving a Michael addition followed by an oxa-substitution, catalyzed by a chiral thiourea, has been developed to construct trans-2,3-dihydrobenzofurans. researchgate.net This method, which uses ortho-hydroxy chalcone (B49325) derivatives, proceeds with high diastereoselectivity. researchgate.net

Another powerful strategy is the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans, which allows access to any desired stereoisomer. A one-pot rhodium-catalyzed C–H functionalization followed by an organocatalyzed oxa-Michael addition cascade has been developed for this purpose. acs.org By carefully selecting the combination of the two chiral catalysts (one for each step), all four possible stereoisomers of the 2,3-disubstituted dihydrobenzofuran products can be synthesized with high stereoselectivity and in good yields. acs.org

Green Chemistry Approaches and Novel Reagents in 2,3-Dihydrobenzofuran Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes, emphasizing the use of non-toxic reagents, renewable feedstocks, and energy-efficient conditions.

Dimethyl carbonate (DMC) is a prime example of a green reagent; it is non-toxic, biodegradable, and can act as both a reagent and a solvent. frontiersin.orgnih.gov A highly efficient, base-mediated intramolecular cyclization for synthesizing 2,3-dihydrobenzofuran from 2-(2-hydroxyethyl)phenol has been developed using DMC. frontiersin.org This reaction is the final step in producing the specific compound this article focuses on. The process involves methoxycarbonylation of the phenolic hydroxyl group, followed by an intramolecular SN2-type cyclization where the alkyl group of the carbonate is attacked by the neighboring alkoxide, releasing carbon dioxide and methanol (B129727) as benign byproducts. nih.gov

Alternatively, the cyclization of 2-(2-hydroxyethyl)phenol can be achieved under acidic conditions using DMC and an exchange resin like Amberlyst-15. frontiersin.orgnih.gov In this case, DMC acts as a methoxycarbonylation agent and a leaving group to promote the formation of a phenonium ion, which then undergoes intramolecular cyclization to yield the 2,3-dihydrobenzofuran product. frontiersin.orgnih.gov The use of catalytic amounts of nitrogen bicyclic bases like DBU or DABCO can also promote the reaction efficiently, providing quantitative conversion and high selectivity for the desired product. frontiersin.orgnih.gov

| Reagent/Catalyst | Substrate | Conditions | Outcome | Reference |

| DMC / Nitrogen Base (DBU) | 2-(2-Hydroxyethyl)phenol | Catalytic base | Quantitative conversion, high selectivity | frontiersin.orgnih.gov |

| DMC / Amberlyst-15 | 2-(2-Hydroxyethyl)phenol | Acidic, 90 °C | Cyclization via phenonium ion | frontiersin.orgnih.gov |

Photoinduced and Cascade Reaction Sequences for 2,3-Dihydrobenzofuran Formation

Recent advancements in synthetic organic chemistry have seen the rise of photoinduced reactions and cascade sequences as powerful tools for the construction of complex molecular architectures from simple precursors in a single operation. These methods are often characterized by mild reaction conditions, high atom economy, and the ability to generate molecular complexity rapidly.

One notable photoinduced approach involves the visible-light-mediated [3+2] cycloaddition of phenols with alkenes. This method allows for the synthesis of a variety of dihydrobenzofuran natural products. The reaction is often enabled by transition metal photocatalysis, which permits the use of benign terminal oxidants like ammonium persulfate. A broad range of electron-rich phenols and styrenes are suitable substrates for this transformation, leading to the corresponding 2,3-dihydrobenzofuran derivatives in good yields.

Another elegant strategy is a light-driven cascade reaction of 2-allylphenol derivatives. This process is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ. The reaction proceeds rapidly, furnishing a diverse range of densely functionalized 2,3-dihydrobenzofurans. nih.gov Mechanistic studies suggest a cascade pathway involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process. nih.gov This methodology is particularly attractive due to its metal-free nature and the use of visible light as a renewable energy source.

The following table summarizes representative examples of photoinduced and cascade reactions for the synthesis of 2,3-dihydrobenzofurans.

| Entry | Phenol Derivative | Alkene/Radical Precursor | Product | Yield (%) | Ref |

| 1 | 2-Allylphenol | α-Iodo sulfone | Sulfone-containing 2,3-dihydrobenzofuran | up to 69 | nih.gov |

| 2 | 4-Methoxy-2-allylphenol | Phenyl vinyl sulfone | 2-(2-(Phenylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 49 | nih.gov |

| 3 | 2-Allyl-4-chlorophenol | Methyl vinyl sulfone | 5-Chloro-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 49 | nih.gov |

| 4 | Sesamol | TBS-protected 4-propenylphenol | Dihydrobenzofuran neolignan precursor | 81 (2 steps) | researchgate.net |

Specialized Synthetic Procedures (e.g., use of arynes, imidate ester chemistry, desilylation methods)

Beyond photochemical methods, a range of specialized procedures have been developed for the targeted synthesis of the 2,3-dihydrobenzofuran scaffold, often employing highly reactive intermediates or unique reaction cascades.

Aryne-Mediated Synthesis:

The chemistry of arynes, highly reactive intermediates derived from aromatic rings, has been harnessed for the construction of 2,3-dihydrobenzofurans. One sophisticated approach involves a cascade reaction initiated by the [2+2] annulation of an aryne with N,N-dimethylformamide (DMF). This is followed by trapping of the resulting ortho-quinone methide intermediate with a sulfur ylide. This sequence allows for the synthesis of a broad spectrum of 2-aroyl benzofurans, which can be subsequently reduced to the corresponding 2,3-dihydrobenzofurans. This method is noted for its high functional-group tolerance.

Imidate Ester Chemistry:

While less common for the direct synthesis of the 2,3-dihydrobenzofuran scaffold, principles related to imidate chemistry, such as organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, have been applied. For instance, a rearrangement of N-trifluoroacetyl-ene-hydroxylamines, formed in situ, can lead to the formation of dihydrobenzofurans. This reaction proceeds under mild conditions and demonstrates the potential of leveraging imidate-like intermediates in cyclization reactions. However, direct intermolecular or intramolecular cyclizations involving pre-formed imidate esters to specifically construct the 2,3-dihydrobenzofuran ring are not widely reported in the literature.

Desilylation Methods:

Fluoride-induced desilylation has emerged as a powerful technique for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. This method relies on the desilylation of substrates like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate to generate an o-quinone methide intermediate. This highly reactive species then undergoes a Michael addition with various carbon, nitrogen, oxygen, and sulfur nucleophiles, followed by an intramolecular 5-exo-tet elimination of a bromide anion to furnish the final 2,3-dihydrobenzofuran product. This strategy offers a versatile entry point to a range of 3-functionalized dihydrobenzofurans.

The following table provides an overview of these specialized synthetic procedures.

| Method | Key Intermediate | Key Transformation | Scope/Advantages |

| Aryne-Mediated | ortho-Quinone methide | [2+2] annulation followed by [4+1] trapping | Broad substrate scope, high functional group tolerance |

| Desilylation | ortho-Quinone methide | Fluoride-induced desilylation and subsequent Michael addition/cyclization | Access to diverse 3-substituted 2,3-dihydrobenzofurans |

Reaction Mechanisms and Computational Chemistry in 2,3 Dihydrobenzofuran Research

Mechanistic Investigations of 2,3-Dihydrobenzofuran (B1216630) Formation

The construction of the 2,3-dihydrobenzofuran ring system can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the starting materials, catalysts, and reaction conditions employed. Key intermediates and reaction types that have been extensively studied include phenonium ions, o-quinone methides, and radical or anionic species, each influencing the final structure and stereochemistry of the product.

Role of Phenonium Ion Intermediates

The involvement of phenonium ion intermediates is a recognized mechanism in the formation of certain 2,3-dihydrobenzofuran derivatives. One proposed pathway highlights the conversion of a stilbene (B7821643) oxide into a phenonium ion, which serves as a key intermediate. researchgate.net In an iron(III)-catalyzed reaction, this electrophilic intermediate can then undergo a nucleophilic attack by a quinone, followed by a dehydrative intramolecular cyclization to yield the dihydrobenzofuran structure. researchgate.net This mechanism is particularly relevant in cycloaddition reactions involving styrene (B11656) derivatives and quinones. researchgate.net A unique phenonium-type rearrangement has also been proposed to account for the formation of products with an inverted 2,3-substitution pattern in reactions involving o-quinone methides and diazoketones. researchgate.net

Elucidation of o-Quinone Methide Pathways

ortho-Quinone methides (o-QMs) are highly reactive intermediates that are frequently harnessed in the synthesis of 2,3-dihydrobenzofurans. cnr.itnih.gov These intermediates can be generated from a variety of precursors under different conditions, offering a versatile entry point to the dihydrobenzofuran core. cnr.itrsc.orgorganic-chemistry.org

The general mechanism involves the in situ generation of the o-QM, which then acts as a reactive Michael acceptor or a diene in cycloaddition reactions. organic-chemistry.orgnih.gov For instance, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) generates an o-QM intermediate. organic-chemistry.org This intermediate is then trapped by various nucleophiles (carbon, nitrogen, oxygen, or sulfur-based), leading to a phenoxide ion intermediate which subsequently undergoes an intramolecular 5-exo-tet elimination of a bromide anion to furnish the 3-substituted 2,3-dihydrobenzofuran. organic-chemistry.org

Another approach involves the reaction of phenolic Mannich bases with pyridinium (B92312) ylides. nih.gov The reaction is believed to proceed through the formation of an o-QM, which undergoes a Michael-type addition with the ylide, followed by an intramolecular nucleophilic substitution to yield the final product. nih.gov Similarly, 2-tosylalkylphenols can serve as precursors to o-QMs under mild basic conditions, which can then react with sulfur ylides to stereoselectively produce trans-2,3-dihydrobenzofurans. rsc.org

| Precursor | Generation Method | Reactant/Reaction Type | Reference |

|---|---|---|---|

| 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation | Michael addition of C, N, O, S nucleophiles | organic-chemistry.org |

| Phenolic Mannich bases | Thermal elimination | Michael addition of pyridinium ylides | nih.gov |

| 2-Tosylalkylphenols | Base-induced elimination | Reaction with sulfur ylides | rsc.org |

| Boc-protected salicylaldehyde (B1680747) derivatives | Reaction with Grignard reagents | [4+1]-Annulation | cnr.it |

Radical and Anionic Cyclization Mechanisms

Radical cyclizations provide another effective strategy for constructing the 2,3-dihydrobenzofuran skeleton. wikipedia.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org

An example is the oxidative coupling of phenylpropanoids, which mimics the biosynthetic pathway of dihydrobenzofuran neolignans. scielo.br In a reaction promoted by an oxidant like silver(I) oxide, a phenoxy radical is generated via homolysis of the phenolic O-H bond. This radical intermediate then undergoes a series of steps, including cyclization, to form the dihydrobenzofuran ring. scielo.br Iron-catalyzed oxidative radical cross-coupling and cyclization of phenols with alkenes also represent a viable route under mild conditions. cnr.it Furthermore, a radical pathway is considered possible in the visible-light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofuran from 2-allylphenols, where a photogenerated radical may initiate the cyclization process. mdpi.com

While anionic cyclization is a known method for forming heterocyclic rings, its application in the synthesis of 2,3-dihydrobenzofurans is less commonly detailed in recent literature compared to radical and o-quinone methide pathways. However, related intramolecular Michael additions, which proceed via anionic intermediates, are utilized. For instance, a bifunctional aminoboronic acid can facilitate an intramolecular oxa-Michael reaction of an α,β-unsaturated carboxylic acid to form the dihydrobenzofuran ring. organic-chemistry.org

Stereochemical Control Mechanisms and Rationales

Controlling the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is a crucial aspect of its synthesis, especially for applications in medicine and materials science. nih.gov Various strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

One common approach is the use of chiral catalysts. For example, enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters can be synthesized using a copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates. nih.gov The catalyst plays a dual role in this mechanism, ensuring the formation of a single diastereoisomer with excellent enantioselectivity. nih.gov Similarly, chiral phosphoric acids have been employed as Brønsted acid catalysts in the [4+1]-cycloannulation of in situ generated o-QMs with diazoketones to produce cis-2,3-dihydrobenzofurans with high diastereomeric and enantiomeric ratios. researchgate.net

Organocatalysis also offers powerful methods for stereocontrol. An organocatalyzed domino Michael/O-cyclization between naphthols and chloronitroalkenes can establish and control the stereochemistry of two carbon centers, leading to trans-dihydrobenzofurans. nih.gov The stereochemical outcome is often rationalized by the formation of specific transition states that are favored due to steric and electronic interactions between the catalyst, substrate, and reactants. For instance, in the reaction of o-QMs with sulfur ylides, the formation of trans-2,3-dihydrobenzofurans is favored. rsc.org Subtle steric interactions during [4+1]-cycloannulation reactions have also been noted to significantly impact both the yield and stereoselectivity of dihydrobenzofuran formation. organic-chemistry.org

Theoretical and Quantum Chemical Studies on 2,3-Dihydrobenzofuran Systems

Theoretical and quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reaction mechanisms of 2,3-dihydrobenzofuran systems. acs.orgmaterialsciencejournal.orgnih.gov These computational methods provide deep insights into molecular structure, stability, electronic properties, and the energetics of reaction pathways, complementing experimental findings. wuxiapptec.com

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is widely used to analyze the structural and electronic characteristics of 2,3-dihydrobenzofuran derivatives. materialsciencejournal.org DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), can accurately predict optimized molecular geometries, including bond lengths and angles. researchgate.nettandfonline.com These theoretical structures often show good agreement with experimental data obtained from X-ray crystallography. tandfonline.com

DFT is also employed to study the electronic properties of these molecules by calculating Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the HOMO-LUMO gap are crucial for understanding the molecule's reactivity, stability, and electronic transitions. materialsciencejournal.orgresearchgate.net For instance, FMO analysis can reveal that the HOMO is primarily distributed over the dihydrobenzofuran ring, suggesting a predisposition towards electrophilic substitution reactions at that site. researchgate.net

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MESP) maps, which provide insights into the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net These computational studies have been applied to various substituted dihydrobenzofurans, including complex natural products, to confirm their structure and absolute configuration by comparing calculated spectroscopic data (like NMR chemical shifts and Electronic Circular Dichroism spectra) with experimental measurements. mdpi.com

| Application | Calculated Parameters | Key Insights | Reference |

|---|---|---|---|

| Structural Analysis | Optimized geometry, bond lengths, bond angles | Confirmation of molecular structure, comparison with X-ray data | materialsciencejournal.orgtandfonline.com |

| Electronic Properties | HOMO-LUMO energies, energy gap, dipole moment | Understanding of chemical reactivity, stability, and charge transfer | researchgate.net |

| Spectroscopic Interpretation | NMR chemical shifts, UV-Vis absorption peaks, vibrational frequencies | Assignment of experimental spectra, structural elucidation | researchgate.nettandfonline.com |

| Reaction Mechanisms | Transition state energies, reaction energy profiles | Elucidation of reaction pathways and regioselectivity | acs.orgwuxiapptec.com |

| Stereochemistry | Electronic Circular Dichroism (ECD) spectra | Determination of absolute configuration of chiral centers | mdpi.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This energy gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A small energy gap suggests that the molecule is more polarizable, generally softer, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.org A larger energy gap implies higher stability and lower reactivity. researchgate.net

In the study of 2,3-dihydrobenzofuran derivatives, computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these frontier orbitals. researchgate.netbhu.ac.in For instance, analysis of various benzofuran (B130515) derivatives has shown that the HOMO is often distributed over the dihydrobenzofuran ring, indicating that this region is susceptible to electrophilic substitution reactions. researchgate.net The specific energies of the HOMO, LUMO, and the resulting energy gap provide quantitative insights into the molecule's electronic behavior and potential for charge transfer within the molecule. jetir.orgresearchgate.net

| Parameter | Description | Typical Value for a Benzofuran Derivative (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.5 to -1.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | ~4.189 jetir.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It is crucial for predicting how a molecule will interact with other species, making it valuable for understanding hydrogen bonding, molecular recognition by biological receptors, and chemical reactivity. jetir.orgmdpi.com

An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different regions of charge. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netnih.gov

Green/Yellow Regions: Indicate areas of neutral or near-zero potential. researchgate.net

For 2,3-dihydrobenzofuran derivatives, MEP analysis typically reveals that the most electronegative regions are located over the oxygen atoms of the furan (B31954) ring and any attached hydroxyl or carbonyl groups. researchgate.net The electropositive regions are generally found around the hydrogen atoms. researchgate.net This information allows researchers to predict the most probable sites for intermolecular interactions and chemical reactions. jetir.orgmdpi.com

Global Reactivity Descriptors and Thermodynamic Parameters

Electronegativity (χ): Represents the ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. dergipark.org.tr

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. A high electrophilicity index suggests a good electrophile. researchgate.netdergipark.org.tr

These quantum chemical parameters are invaluable for comparing the reactivity of different 2,3-dihydrobenzofuran derivatives and for predicting their stability. jetir.orgresearchgate.net

| Descriptor | Formula | Significance in Predicting Reactivity |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer. High hardness implies high stability and low reactivity. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / (2η) | Indicates the ease of electron cloud deformation. High softness implies high reactivity. dergipark.org.tr |

| Chemical Potential (μ) | μ = - (I + A) / 2 | Describes the tendency of electrons to escape. A higher value indicates a better electrophile. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. researchgate.net |

*I = Ionization Potential (-EHOMO), A = Electron Affinity (-ELUMO)

In Silico Docking Studies of 2,3-Dihydrobenzofuran Derivatives with Biological Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govjazindia.comresearchgate.net This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by evaluating their binding affinity and interaction patterns with specific biological targets. researchgate.net

The process involves placing the ligand into the binding site of the receptor and calculating the binding energy, which is a measure of the strength of the interaction. A lower (more negative) binding energy indicates a more stable and favorable interaction. jazindia.comresearchgate.net

Numerous studies have performed molecular docking on benzofuran and 2,3-dihydrobenzofuran derivatives to explore their potential as therapeutic agents. jazindia.comafricanjournalofbiomedicalresearch.com For example, benzofuran-1,2,3-triazole hybrids have been designed and docked against the epidermal growth factor receptor (EGFR), a target in lung cancer treatment. nih.govresearchgate.net The results identified several derivatives with strong binding affinities, forming stable interactions with key amino acid residues in the active site of the receptor. nih.govresearchgate.net These in silico studies provide crucial insights that guide the synthesis and experimental testing of new compounds with enhanced biological activity. researchgate.netafricanjournalofbiomedicalresearch.com

| Compound Class | Biological Target | Reported Binding Energy (kcal/mol) | Potential Therapeutic Application |

|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB: 4HJO) | -9.6 to -10.2 nih.govresearchgate.net | Anti-cancer nih.govresearchgate.net |

| Substituted Benzofuran Derivatives | Bacterial Proteins | -6.9 to -10.4 researchgate.netafricanjournalofbiomedicalresearch.com | Anti-bacterial researchgate.netafricanjournalofbiomedicalresearch.com |

| Novel Benzofuran Derivatives | Cancer-related Proteins | -6.9 to -10.4 jazindia.com | Anti-cancer jazindia.com |

Structure Activity Relationships and Design of 2,3 Dihydrobenzofuran Derivatives for Biological Investigations in Vitro & Theoretical

Theoretical Structure-Activity Relationship (SAR) Analysis of 2,3-Dihydrobenzofuran (B1216630) Derivatives

Theoretical and computational methods are crucial for predicting the biological activity of 2,3-dihydrobenzofuran derivatives and guiding the rational design of new, more potent compounds. Quantitative structure-activity relationship (QSAR) models and molecular docking studies have provided significant insights into how chemical structure influences biological function. nih.govrsc.org

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the type and position of substituents on both the benzene (B151609) and dihydrofuran rings. nih.gov

Benzene Ring Substitutions: The placement of electron-donating or electron-withdrawing groups on the aromatic ring can significantly alter the molecule's interaction with biological targets. For instance, in a series of 2-arylbenzofurans designed as Monoamine Oxidase B (MAO-B) inhibitors, a nitro group at the C-5 position of the benzofuran (B130515) core was found to enhance inhibitory activity. nih.gov Specifically, 5-nitro-2-(4-methoxyphenyl)benzofuran was the most active in its series. nih.gov Similarly, studies on fluorinated benzofuran and dihydrobenzofuran derivatives suggest that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances anti-inflammatory and potential anticancer effects. nih.gov In the design of GPR119 agonists, substitutions on the dihydrobenzofuran ring were a key area of optimization to improve potency. nih.gov

Dihydrofuran Ring Substitutions: Modifications at the C-2 and C-3 positions of the dihydrofuran ring are critical for modulating activity. In a series of compounds targeting tubulin polymerization, the addition of a methyl group at the C-3 position resulted in increased activity. nih.govresearchgate.net For antagonists of the serotonin-3 (5-HT3) receptor, the introduction of methyl groups at the C-2 position of the dihydrobenzofuran ring markedly increased pharmacological activity, with a dimethyl substitution being more potent than a single methyl group. nih.gov

The following table summarizes the impact of various substituents on the predicted or observed activity of 2,3-dihydrobenzofuran derivatives based on theoretical and SAR studies.

| Scaffold | Target/Activity | Position | Substituent | Impact on Activity |

| 2-Arylbenzofuran | MAO-B Inhibition | C-5 | Nitro group | Increase |

| Benzofuran | Anti-inflammatory | Aromatic Ring | Fluorine, Bromine, Hydroxyl | Increase |

| 2-(Trimethoxybenzoyl)-benzofuran | Tubulin Polymerization Inhibition | C-3 | Methyl group | Increase |

| Dihydrobenzofuran-7-carboxamide | 5-HT3 Receptor Antagonism | C-2 | Monomethyl | Increase |

| Dihydrobenzofuran-7-carboxamide | 5-HT3 Receptor Antagonism | C-2 | Dimethyl | Strong Increase |

The 2,3-dihydrobenzofuran scaffold contains chiral centers at the C-2 and C-3 positions, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chirality plays a pivotal role in biological activity, as molecular targets like receptors and enzymes are themselves chiral and often interact selectively with only one stereoisomer of a compound. researchgate.netnih.gov

This stereoselectivity is evident in 2,3-dihydrobenzofuran derivatives targeting the 5-HT3 receptor. A study of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives prepared and evaluated stereoisomers to assess their binding affinities. nih.gov The results showed a clear preference for one stereoisomer over another. With respect to a methyl substituent at the C-2 position, the rank order of potency was (2S)-methyl > (2R)-methyl. nih.gov This suggests that the (2S)-configuration of the methyl group contributes significantly to enhancing the pharmacological activity by providing a better fit within the receptor's binding site. nih.gov

The synthesis of optically active 2,3-dihydrobenzofuran derivatives is therefore a key goal in medicinal chemistry to isolate the more potent isomer and avoid potential off-target effects from the less active one. researchgate.netorganic-chemistry.org

In Vitro Mechanistic Biological Studies of 2,3-Dihydrobenzofuran Derivatives (strictly no human data)

In vitro studies using purified enzymes, isolated molecular targets, and cell-based assays are essential for elucidating the mechanisms through which 2,3-dihydrobenzofuran derivatives exert their biological effects.

Derivatives of the benzofuran scaffold have been identified as inhibitors of several key enzymes.

Monoamine Oxidase B (MAO-B): A series of bromo-2-phenylbenzofurans were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. nih.gov Most of the tested compounds showed preferential, reversible inhibition of MAO-B, with IC50 values in the low micromolar to nanomolar range. The most active compound, 2-(2′-bromophenyl)-5-methylbenzofuran, had an IC50 of 0.20 µM for MAO-B. nih.gov Docking studies suggest these compounds interact with the binding pocket of the enzyme. nih.gov Theoretical models have also been used to predict the interaction of dihydrofuran-2-one derivatives with the MAO-B enzyme surface. cerradopub.com.brcerradopub.com.br

The inhibitory activities of selected 2-phenylbenzofuran (B156813) derivatives against MAO-A and MAO-B are presented below.

| Compound | Substituents | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (A/B) |

| 2-(2′-bromophenyl)-5-methylbenzofuran | 2'-Br, 5-Me | > 10 | 0.20 ± 0.01 | > 50 |

| 2-(3′-bromophenyl)-5-methylbenzofuran | 3'-Br, 5-Me | > 10 | 0.65 ± 0.02 | > 15.38 |

| 2-(4′-bromophenyl)-5-methylbenzofuran | 4'-Br, 5-Me | > 10 | 0.40 ± 0.01 | > 25 |

| 2-(2′-bromophenyl)-7-methylbenzofuran | 2'-Br, 7-Me | > 10 | 0.50 ± 0.02 | > 20 |

Data sourced from a study on bromo-2-phenylbenzofurans. nih.gov

While specific data on PARP-1 and COMT inhibition by "2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran" derivatives is limited in the provided context, the general class of PARP inhibitors is known to act by binding to the enzyme's active site. asco.org Similarly, COMT inhibitors have been studied using theoretical models to understand their interaction mechanisms. cerradopub.com.br

Tubulin Polymerization: Certain 2,3-dihydrobenzofuran derivatives function as inhibitors of tubulin polymerization, a critical process for cell division (mitosis). mdpi.com A novel class of inhibitors based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton was synthesized and evaluated. nih.gov The most promising compound in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, strongly inhibits tubulin polymerization by binding to the colchicine (B1669291) site, leading to nanomolar-level inhibition of cancer cell growth. nih.govresearchgate.net The presence of the trimethoxybenzoyl group is a key feature for this activity, mimicking the structure of known tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov Molecular docking studies have been used to explore the binding mode of these compounds within the tubulin protein. rsc.orgmdpi.com

5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes. scilit.com As mentioned previously, N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been developed as potent 5-HT3 receptor antagonists. nih.gov In vitro receptor binding assays demonstrated high affinity for these compounds, with the (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride showing a Ki value of 0.055 nM. nih.gov This indicates a very strong interaction with the receptor, effectively blocking its function. Other studies on related scaffolds, like dibenzofurans, have also explored interactions with serotonin (B10506) receptors. nih.govresearchgate.net

Cell-based assays provide a crucial link between molecular target interaction and cellular response.

Inhibition of Mitosis and Induction of Apoptosis: Dihydrobenzofuran derivatives that inhibit tubulin polymerization effectively arrest the cell cycle in the G2/M phase, which is the phase of mitosis. nih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis. A synthetic benzofuran lignan (B3055560) derivative, Benfur, was shown to efficiently arrest Jurkat T lymphocytes in the G2/M phase and induce apoptosis. nih.gov Similarly, novel nitrile derivatives containing a benzofuran scaffold were found to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. nih.gov Compounds 3 and 11 from this series led to a 5.7-fold and 7.3-fold increase in caspase-3, a key executioner enzyme in apoptosis. nih.gov

Antiproliferative Activity in Cell Lines: The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. In one study, novel dihydrobenzofuran derivatives were screened against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. researchgate.netfigshare.com The results showed that analogs 2b, 3b, and 3e exhibited promising activity against MCF-7 cells. researchgate.net Another study on fluorinated benzofuran derivatives tested their effects on the proliferation and apoptosis of HCT116 (colorectal adenocarcinoma) cells. nih.gov

Analytical Techniques for Characterization and Quantification in 2,3 Dihydrobenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,3-dihydrobenzofuran (B1216630) derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within the "2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran" molecule can be determined. scielo.brresearchgate.netresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For "this compound," the spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons on the dihydrofuran ring, and the protons of the 2-hydroxyethyl side chain. The protons at the C2 and C3 positions of the dihydrofuran ring and the methylene protons of the side chain would appear as complex multiplets due to spin-spin coupling.

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Signals can be assigned to the aromatic carbons, the carbons of the dihydrofuran moiety (C2 and C3), and the carbons of the hydroxyethyl (B10761427) side chain (CH₂ and CH₂OH).

Advanced 2D NMR techniques are crucial for definitive assignments scielo.brresearchgate.net:

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, helping to identify adjacent protons, for instance, within the dihydrofuran ring and along the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protons to their corresponding carbons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

The following table presents expected chemical shift (δ) ranges in ppm, based on data for analogous 2,3-dihydrobenzofuran structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) |

| Aromatic Protons (C4-C7) | 6.7 - 7.2 | 109 - 129 |

| Aromatic Carbons (C3a, C7a) | - | 120 - 160 |

| Dihydrofuran CH (C2) | 4.8 - 5.2 (m) | 78 - 85 |

| Dihydrofuran CH₂ (C3) | 3.0 - 3.5 (m) | 30 - 35 |

| Side Chain CH₂ (alpha) | 1.8 - 2.2 (m) | 38 - 42 |

| Side Chain CH₂ (beta) | 3.6 - 4.0 (m) | 60 - 65 |

| Hydroxyl OH | Variable (broad singlet) | - |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

Electrospray Ionization (ESI-MS): This soft ionization technique is used to generate intact protonated molecules [M+H]⁺. For "this compound" (C₁₀H₁₂O₂), the expected exact mass of the protonated molecule would be approximately 165.0916 g/mol . Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is typically fragmented by electron ionization (EI). The resulting mass spectrum displays a molecular ion (M⁺) peak and numerous fragment ions. For hydroxyl-containing compounds, derivatization (e.g., silylation) may be required to increase volatility for GC analysis. researchgate.netnih.gov The fragmentation pattern serves as a molecular fingerprint.

Common fragmentation pathways for dihydrobenzofuran derivatives include nih.govlibretexts.org:

Loss of Water: Dehydration of the hydroxyethyl side chain ([M-H₂O]⁺).

Side-Chain Cleavage: Breakage of the bond between the ring and the side chain or within the side chain itself, leading to fragments such as [M-CH₂OH]⁺ or [M-C₂H₄OH]⁺.

Ring Opening: Fragmentation of the dihydrofuran ring.

Expected Mass Spectrometry Fragments

This table outlines plausible fragments for "this compound" under mass spectrometric analysis.

| Ion Description | Proposed Formula | Expected m/z (Nominal Mass) |

| Molecular Ion | [C₁₀H₁₂O₂]⁺ | 164 |

| Loss of Hydroxymethyl Radical | [C₉H₉O]⁺ | 133 |

| Loss of Water | [C₁₀H₁₀O]⁺ | 146 |

| Fragment from Side-Chain Cleavage | [C₈H₇O]⁺ | 119 |

| Dihydrobenzofuran Cation | [C₈H₈O]⁺ | 120 |

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, HPTLC, GC-MS, Column Chromatography, Preparative TLC)

Chromatography is essential for the separation of the target compound from reaction mixtures, byproducts, or impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment and quantification. nih.govnih.gov For a molecule of intermediate polarity like "this compound," reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile or methanol (B129727) is a standard approach. Detection is typically performed using a UV detector.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient way to screen samples for purity and can be used for method development before scaling up to preparative chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): As a hyphenated technique, GC-MS separates volatile compounds before they are introduced to the mass spectrometer. It is highly effective for identifying and quantifying volatile impurities, though derivatization of the hydroxyl group may be necessary to improve chromatographic performance. researchgate.net

Column Chromatography: This is the most common method for the purification of multigram quantities of a compound after synthesis. Silica gel is typically used as the stationary phase, with an eluent system of moderate polarity, such as a mixture of hexanes and ethyl acetate. beilstein-journals.org

Preparative Thin-Layer Chromatography (Preparative TLC): For smaller-scale purifications, preparative TLC on plates with a thicker adsorbent layer can be employed to isolate the pure compound. thegoodscentscompany.com

Spectroscopic and Quantum Chemical Methods for Comparative Theoretical Exploration

In modern chemical analysis, experimental data is often complemented by theoretical calculations to provide deeper insight into molecular properties and to support spectral assignments. scielo.brnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to predict molecular geometries, electronic properties, and spectroscopic data. nih.gov

NMR Shift Prediction: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data can provide strong confirmation of the proposed structure and help resolve ambiguities in signal assignment. researchgate.netnih.gov

Rationalization of MS Fragmentation: Computational chemistry can be used to calculate the relative energies of different fragment ions and the transition states for their formation. This helps to rationalize the observed fragmentation patterns in mass spectra and supports proposed fragmentation mechanisms. nih.govnih.gov

By combining these advanced analytical and theoretical methods, a comprehensive and unambiguous characterization of "this compound" can be achieved, ensuring its structural integrity and purity for any subsequent application.

Future Directions and Emerging Research Avenues for 2 2 Hydroxyethyl 2,3 Dihydrobenzofuran

Development of Novel and More Efficient Synthetic Strategies with Enhanced Selectivity

A primary focus of future research is the development of innovative and more efficient synthetic routes to 2,3-dihydrobenzofuran (B1216630) derivatives. The goal is to achieve higher yields and, crucially, greater control over stereochemistry (enantioselectivity and diastereoselectivity), which is often vital for biological activity. researchgate.net Recent advancements have moved beyond traditional methods, exploring a diverse range of catalytic and metal-free approaches.

Transition metal catalysis has proven to be a powerful tool for constructing the dihydrobenzofuran nucleus. nih.govnih.gov Various catalysts, including those based on rhodium, palladium, copper, and iridium, have been employed in reactions like [3+2] annulations, C-H activation, and intramolecular cycloadditions to afford these heterocyclic systems in excellent yields and with high selectivity. nih.govorganic-chemistry.org For example, rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides has been shown to produce 2,3-dihydrobenzofurans in yields up to 90%. nih.gov Similarly, palladium-catalyzed Heck/Tsuji-Trost reactions have provided chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Alongside metal-catalyzed methods, there is a growing emphasis on developing metal-free synthetic protocols. nih.gov These "greener" approaches often utilize organocatalysts, photocatalysis, or base-mediated reactions to construct the dihydrobenzofuran ring. nih.gov For instance, quinine-derived squaramides have been used as organocatalysts for domino reactions yielding products with remarkable enantioselectivity (>99% ee). nih.gov Photo-induced, metal-free [3+2] cycloadditions represent another promising, environmentally friendly strategy. nih.gov

The table below summarizes some of the novel synthetic strategies being explored for the 2,3-dihydrobenzofuran scaffold.

| Synthetic Strategy | Catalyst/Reagent Type | Key Reaction Type | Reported Yields | Selectivity Highlights | Reference |

|---|---|---|---|---|---|

| Transition Metal Catalysis | Rhodium (Rh) | [3+2] Annulation, C-H Insertion | 58-98% | Excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) | nih.gov |

| Transition Metal Catalysis | Palladium (Pd) | Heck/Tsuji-Trost Reaction | 35-99% | High enantioselectivity (73-97% ee) | nih.gov |

| Transition Metal Catalysis | Copper (Cu) | Intramolecular Cyclization | High | High enantioselectivity | nih.gov |

| Metal-Free Protocol | Organocatalyst (Squaramide) | Domino Friedel-Crafts/SN2 | 33-95% | Remarkable enantioselectivity (>99% ee) | nih.gov |

| Metal-Free Protocol | Photocatalyst (Hex-Aza-COF) | [3+2] Oxidative Cycloaddition | Moderate to High | - | nih.gov |

| Metal-Free Protocol | Base-Mediated (NaH) | [4+1] Cyclization | 50-94% | - | nih.gov |

Future efforts will likely focus on combining different catalytic systems, exploring flow chemistry for scalability, and utilizing readily available, sustainable starting materials to make the synthesis of complex 2,3-dihydrobenzofurans more practical and environmentally benign. rsc.org

Advanced Computational Modeling for Mechanism Prediction and SAR Refinement in Derivatization

Computational chemistry is poised to play an increasingly critical role in the development of 2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran derivatives. Advanced modeling techniques are being employed to predict reaction mechanisms, rationalize stereochemical outcomes, and refine structure-activity relationships (SAR) for various biological targets. nih.gov

One of the key applications is in the field of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov By analyzing a series of known 2-phenyl-2,3-dihydrobenzofurans, for example, a robust 3D-QSAR model was developed to predict antileishmanial activity and identify the key structural features required for potency. nih.gov Such models serve as a valuable tool for the rational design of new, more effective therapeutic agents, guiding synthetic efforts by predicting the activity of novel derivatives before they are even synthesized. nih.gov

Molecular docking and dynamics simulations are also powerful tools for understanding how these molecules interact with biological targets. nih.govnih.gov For instance, these methods have been used to design and identify 2,3-dihydrobenzofuran derivatives as potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer. nih.gov Similarly, a combination of pharmacophore screening, ensemble docking, and molecular dynamics has been used to identify potential inhibitors of the PDE1B enzyme, a target for neurological disorders. nih.gov Ligand-steered modeling has also been used to predict the binding mode of dihydrobenzofuran derivatives at the cannabinoid receptor 2 (CB2), aiding in the design of potent and selective agonists for treating neuropathic pain. nih.gov

Future research will likely see the integration of machine learning and artificial intelligence with these computational models. This will allow for the screening of vast virtual libraries of 2,3-dihydrobenzofuran derivatives and the prediction of not only their biological activity but also their absorption, distribution, metabolism, and excretion (ADME) properties, accelerating the discovery of new drug candidates.

Exploration of 2,3-Dihydrobenzofuran Scaffolds in Novel Materials Science Applications

While the biological activity of 2,3-dihydrobenzofuran derivatives is well-documented, an emerging area of research is their application in materials science. The rigid, heterocyclic structure of the dihydrobenzofuran scaffold provides a unique building block for the creation of novel polymers and functional materials. researchgate.net

Benzofuran (B130515) and its derivatives are considered viable synthons for polymer chemistry. researchgate.net Research has demonstrated the asymmetric cationic polymerization of benzofuran to produce optically active polybenzofuran. acs.org This opens the door to creating polymers with specific chiroptical properties, which could be useful in applications such as chiral separation media or as components in optical devices. The polymerization process can be controlled to manage the molecular weight of the resulting polymers, and the 2,3-dihydrobenzofuran unit within the polymer chain offers a site for further chemical modification. acs.org

Beyond polymers, benzofuran derivatives have also found use as synthons for dyes and as brightening agents in the textile and paper industries. researchgate.net The inherent fluorescence of some benzofuran structures suggests potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes and sensors. The ability to functionalize the core scaffold, such as with the 2-hydroxyethyl group, provides a handle for tuning the electronic and photophysical properties of the molecule or for grafting it onto other materials and surfaces.

Future work in this area will involve the synthesis and characterization of new polymers and copolymers incorporating the 2,3-dihydrobenzofuran motif to explore their thermal, mechanical, and optical properties. The development of functional materials based on this scaffold for applications in electronics, photonics, and sensing is a promising and largely untapped field of research.

Q & A

Basic: What are the optimal catalytic systems for synthesizing 2-(2-hydroxyethyl)-2,3-dihydrobenzofuran via cyclization?

Methodological Answer:

The synthesis of dihydrobenzofuran derivatives often relies on acid-catalyzed cyclization of phenolic ethanol precursors. For example, 2-(o-hydroxyphenyl)ethanol can undergo cyclization using acidic catalysts like alumina with 6% silica, achieving yields up to 75% at 250 °C . Silica gel alone yields only 1.5% under similar conditions, highlighting the importance of catalyst acidity. Key parameters include temperature (200–300 °C), precursor purity, and catalyst selection. Confirm product formation via GC-MS or NMR, as described for structurally related compounds .

Advanced: How can transition-metal catalysts improve enantioselectivity in dihydrobenzofuran synthesis?

Methodological Answer: